molecular formula C16H13NOS2 B2948712 N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide CAS No. 895484-91-0

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide

Cat. No.: B2948712
CAS No.: 895484-91-0
M. Wt: 299.41
InChI Key: PARHYIRRSLXXAP-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-5-yl)-2-phenylsulfanylacetamide (CAS RN: 895484-91-0) is an acetamide derivative featuring a benzothiophene core substituted at the 5-position and a phenylsulfanyl group at the 2-position of the acetamide backbone. This compound is part of a broader class of benzothiophene derivatives, which are of interest in pharmaceutical and materials chemistry due to their structural diversity and biological activity .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c18-16(11-20-14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-19-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARHYIRRSLXXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329072
Record name N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895484-91-0
Record name N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide typically involves the reaction of 1-benzothiophen-5-ylamine with 2-phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Substituent Variation and Structural Features

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
N-(1-Benzothiophen-5-yl)-2-phenylsulfanylacetamide (895484-91-0) C₁₆H₁₃NOS₂ 299.41 Benzothiophen-5-yl, phenylsulfanyl Not reported
N-(2-Methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide (895484-05-6) C₁₇H₁₂N₂O₃S₂ 356.42 2-Methyl-1,3-dioxoisoindol-5-yl Not reported
N-(4-Methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide (885909-47-7) C₁₅H₁₄N₂O₄S₂ 362.41 4-Methoxy-2-nitrophenyl Not reported
N-(4-Phenyldiazenylphenyl)-2-phenylsulfanylacetamide (898416-32-5) C₂₀H₁₇N₃OS₂ 403.50 4-Phenyldiazenylphenyl Not reported

Key Observations:

  • The benzothiophene core in the target compound distinguishes it from derivatives with isoindole (e.g., 895484-05-6) or nitro/methoxy-substituted aryl groups (e.g., 885909-47-7) .
  • The phenylsulfanyl group is a common feature, but its electronic effects may vary depending on the attached aromatic system. For example, the electron-withdrawing nitro group in 885909-47-7 likely reduces electron density at the acetamide nitrogen compared to the benzothiophene derivative.

Comparison with Other Benzothiophene Derivatives

Benzothiophene derivatives in the Kanto Reagents catalog () provide additional context:

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Properties Melting Point (°C)
1-Benzothiophen-5-yl isocyanate (239097-78-0) C₉H₅NOS 175.20 Isocyanate functional group 58
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (1131-87-9) C₁₀H₇BrOS 255.13 Bromoacetyl group 48–50
2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (501945-71-7) C₁₄H₁₇BO₂S 260.16 Boronate ester 118–121

Key Observations:

  • The target compound’s acetamide functionality contrasts with the isocyanate (239097-78-0) or boronate ester (501945-71-7) groups in other benzothiophene derivatives, which may influence solubility and reactivity .
  • Bromo-substituted derivatives (e.g., 1131-87-9) exhibit lower melting points (48–50°C) compared to boronate esters (118–121°C), highlighting the role of substituents in modulating physical properties .

Implications of Structural Differences

  • Pharmacological Potential: The patent for a related benzothiophene compound () suggests that such derivatives are explored for pharmaceutical applications.
  • Synthetic Utility: Bromo- and boronate-substituted benzothiophenes () are intermediates in cross-coupling reactions, whereas the acetamide group in the target compound may serve as a hydrogen-bond donor in molecular recognition .

Biological Activity

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide, often referred to in research contexts as a benzothiophene derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic endonuclease 1 (APE1). This compound has implications in various therapeutic areas, including cancer treatment and neuroprotection.

Overview of Biological Activity

Apurinic Endonuclease 1 Inhibition
The primary biological activity of this compound is its role as an APE1 inhibitor. APE1 is crucial in the base excision repair (BER) pathway, which repairs oxidative DNA damage. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology .

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to the active site of APE1, thereby preventing its function in DNA repair. This inhibition can lead to the accumulation of DNA damage within cells, promoting apoptosis in cancerous tissues while potentially sparing normal cells that have intact repair mechanisms .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
APE1 InhibitionDemonstrated significant reduction in cell viability in cancer cell lines when combined with chemotherapeutics.
Mechanistic InsightsElucidated the binding affinity and specificity towards APE1 through molecular docking studies.
Neuroprotective EffectsShowed potential neuroprotective effects against oxidative stress in neuronal models.

Detailed Research Findings

  • Cell Viability and Apoptosis
    In vitro studies have shown that treatment with this compound significantly decreases the viability of various cancer cell lines, including breast and lung cancers. The compound enhances the efficacy of conventional chemotherapeutics such as doxorubicin and cisplatin by sensitizing cancer cells to their cytotoxic effects .
  • Molecular Docking Studies
    Molecular dynamics simulations have been employed to understand the interaction between this compound and APE1. These studies indicate a high binding affinity, suggesting that this compound could be developed into a potent therapeutic agent targeting DNA repair pathways .
  • Neuroprotective Properties
    Recent investigations have explored the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. The results suggest that it may mitigate neuronal injury by inhibiting APE1, thus preserving cellular integrity during oxidative challenges .

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